2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another approach includes oxidative cyclization of hydrazones . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include bromine, piperidine, and various acids and bases. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .
Scientific Research Applications
2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazoles, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazoles: Widely used in medicinal chemistry for their broad spectrum of biological activities.
1,3,4-Thiadiazoles: Studied for their anticonvulsant and antimicrobial properties.
The uniqueness of 2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine lies in its combined structural features, which confer a diverse range of biological activities and make it a valuable compound for drug development .
Properties
Molecular Formula |
C21H14N6S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H14N6S/c1-13-18(26-11-5-4-8-17(26)22-13)19-23-24-21-27(19)25-20(28-21)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3 |
InChI Key |
ZZNLKWGJBHRWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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